An In-depth Technical Guide to 2,3-Nonanedione
An In-depth Technical Guide to 2,3-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Nonanedione, an alpha-diketone of interest in various scientific and industrial fields. The document details its chemical identity, including its IUPAC name and synonyms, alongside a thorough examination of its physicochemical properties. Sections are dedicated to its natural occurrence, common applications in the flavor industry, and established analytical methodologies for its detection and quantification. Furthermore, this guide addresses critical safety and toxicological considerations, offering a holistic resource for professionals engaging with this compound in research and development settings.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental to all scientific inquiry. This section delineates the formal nomenclature and common identifiers for 2,3-Nonanedione.
IUPAC Name and Structure
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
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IUPAC Name: nonane-2,3-dione[1]
The structure consists of a nine-carbon aliphatic chain (nonane) with two ketone (carbonyl) groups located at the second and third carbon positions.
Synonyms and Common Names
In literature and commercial contexts, 2,3-Nonanedione may be referred to by several other names.
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 57644-90-3 | PubChem[1] |
| PubChem CID | 19982750 | PubChem[1] |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| InChIKey | WNVKJGIJHKADAE-UHFFFAOYSA-N | PubChem[1] |
| DSSTox Substance ID | DTXSID90601661 | PubChem[1] |
Physicochemical Properties
The physical and chemical characteristics of 2,3-Nonanedione dictate its behavior in various systems, from biological matrices to industrial processes.
| Property | Value | Notes |
| Molecular Weight | 156.22 g/mol | Computed by PubChem[1] |
| Molecular Formula | C₉H₁₆O₂ | |
| Physical Description | Liquid | Inferred from related diketones |
| Polar Surface Area | 34.1 Ų | Computed by Cactvs[1] |
| Rotatable Bond Count | 6 | Computed by Cactvs[1] |
Natural Occurrence and Applications
While a synthetic compound in many applications, related diketones are found in nature and the class has significant industrial relevance.
Natural Occurrence
Vicinal diketones, the class to which 2,3-nonanedione belongs, are often found as flavor components in food. For instance, the related compound 3-methyl-2,4-nonanedione is found in Japanese green tea, pressure-cooked hen meat, and is associated with the flavor reversion of soybean oil[2][3]. Another similar compound, 2,3-octanedione, is found in the fat volatiles of grass-fed sheep, sardines, trout, and in cooked asparagus and mushrooms[4]. These occurrences highlight the role of diketones as potent aroma and flavor contributors in natural products.
Industrial Applications
The primary application of vicinal diketones like 2,3-nonanedione is in the flavor and fragrance industry . They are known for their characteristic buttery, creamy, and caramel-like notes[].
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Flavor Formulations: These compounds are used to enhance the richness and mouthfeel of dairy products, baked goods, and confectionery[]. For example, 3-methyl-2,4-nonanedione is used to impart fruity, straw-like, and caramel notes in beverages, meat, and honey flavors[6].
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Research Chemical: In a laboratory setting, diketones serve as versatile precursors and building blocks for the synthesis of more complex molecules, including heterocyclic compounds[]. Their ability to form stable complexes with transition metals also makes them useful in coordination chemistry and catalysis[].
Analytical Methodologies
Accurate detection and quantification are essential for quality control, exposure monitoring, and research. Gas chromatography coupled with mass spectrometry is the premier technique for analyzing volatile diketones.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the method of choice due to its high sensitivity and specificity. The gas chromatograph separates volatile compounds like 2,3-nonanedione from a complex matrix, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule. This is particularly crucial for air monitoring in workplace environments where related diketones like diacetyl and 2,3-pentanedione are regulated[7][8].
Experimental Protocol: GC-MS Analysis of Vicinal Diketones in an Air Sample
This protocol is adapted from established OSHA and NIOSH methodologies for similar alpha-diketones and provides a self-validating system for analysis[7][9].
Step 1: Sample Collection
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Calibrate a personal sampling pump to a flow rate of approximately 0.1 to 0.3 L/min.
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Use a silica gel sorbent tube as the collection medium.
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Draw a known volume of air (e.g., 15-20 liters) through the sorbent tube to capture airborne diketones.
Step 2: Sample Preparation & Desorption
-
Carefully break open the sorbent tube and transfer the silica gel to a 2 mL autosampler vial.
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Add 1 mL of the desorption solvent (e.g., acetone or ethanol) containing a known concentration of an internal standard (e.g., cyclohexanone)[9].
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Seal the vial and agitate for 30-60 minutes to ensure complete desorption of the analyte from the silica gel.
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If necessary, filter the extract through a 0.45 µm syringe filter to remove any particulate matter[10].
Step 3: GC-MS Analysis
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Instrument: A gas chromatograph equipped with a mass selective detector (e.g., Shimadzu GCMS-QP2020 NX)[10].
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Column: A suitable capillary column, such as a wax column (e.g., AT-Wax, 30m)[11].
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Injection: Inject 1 µL of the prepared sample into the GC.
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GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions:
Step 4: Quantification
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Prepare a multi-point calibration curve using certified standards of 2,3-nonanedione.
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Calculate the concentration of 2,3-nonanedione in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Visualization
The following diagram illustrates the logical flow of the GC-MS analytical protocol.
Caption: GC-MS analytical workflow for 2,3-Nonanedione.
Toxicology and Safety
Handling any chemical requires a thorough understanding of its potential hazards. While specific toxicological data for 2,3-nonanedione is limited, data from structurally similar alpha-diketones, such as diacetyl (2,3-butanedione) and 2,3-pentanedione, provide crucial context for safety protocols.
Known and Inferred Health Effects
Occupational exposure to diacetyl and 2,3-pentanedione is strongly associated with severe respiratory diseases[8].
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Respiratory Hazards: Inhalation is the primary route of concern. Prolonged exposure to vapors of related diketones can cause irritation to the respiratory tract, coughing, and sore throat[12]. Critically, these compounds are linked to the development of obliterative bronchiolitis, a severe and irreversible lung disease[8].
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Skin and Eye Irritation: Direct contact with similar diketones can cause skin and eye irritation[12][13]. Safety data for 3-methyl-2,4-nonanedione indicates it causes skin irritation and serious eye irritation[14].
Handling and Safety Precautions (GHS)
Based on data for analogous compounds, the following GHS classifications and precautions should be considered.
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Hazard Statements (Inferred):
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Precautionary Measures:
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Engineering Controls: Always handle 2,3-nonanedione in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[12].
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Personal Protective Equipment (PPE):
-
Handling: Avoid generating mists or aerosols. Do not eat, drink, or smoke in areas where the chemical is handled[12]. Wash hands thoroughly after handling[14].
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Storage: Store in a tightly closed container in a cool, well-ventilated place away from heat and ignition sources.
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References
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PubChem. (n.d.). 2,3-Nonanedione. National Center for Biotechnology Information. Retrieved from [Link]
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LeBouf, R. F., et al. (2017). Increased Sensitivity of OSHA Method Analysis of Diacetyl and 2,3-pentanedione in Air. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
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Publisso. (2025). Method for the determination of 2,3‐pentanedione in workplace air using gas chromatography‐mass spectrometry (GC‐MS). Retrieved from [Link]
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SIELC Technologies. (2018). Nonane-2,4-dione. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl nonane dione 3-methyl-2,4-nonanedione. Retrieved from [Link]
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ResearchGate. (2025). Determination of 3-methyl-2,4-nonanedione in red wines using methanol chemical ionization ion trap mass spectrometry. Retrieved from [Link]
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Synerzine. (2018). 2,4-Nonanedione, 3-methyl- Safety Data Sheet. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2016). Criteria for a recommended standard: occupational exposure to diacetyl and 2,3-pentanedione. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 1168 - 2,3-BUTANEDIONE. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Nonanedione. National Center for Biotechnology Information. Retrieved from [Link]
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Perfumer & Flavorist. (n.d.). Ingredient Profile: 2,3-Octanedione. Retrieved from [Link]
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Scent.vn. (n.d.). 3-Methyl-2,4-nonanedione CAS# 113486-29-6. Retrieved from [Link]
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Shimadzu. (n.d.). Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. Retrieved from [Link]
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PubChem. (n.d.). 2,8-Nonanedione. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,7-Nonanedione. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Nonadiene. National Center for Biotechnology Information. Retrieved from [Link]
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Bedoukian Research Inc. (2025). 3-methyl-2,4-nonanedione (bri #841). Retrieved from [Link]
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MDPI. (2000). Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. Retrieved from [Link]
- Google Patents. (1998). US5731471A - Process for the preparation of 2,3-pentanedione.
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LookChem. (2025). 2,8-nonanedione. Retrieved from [Link]
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